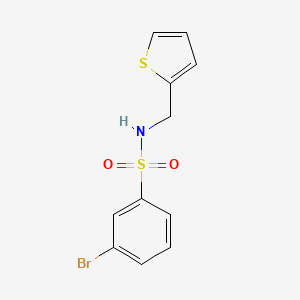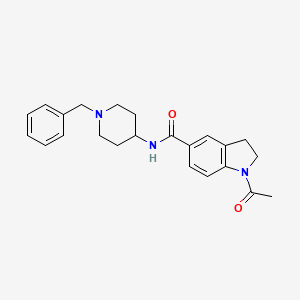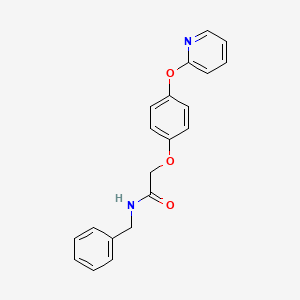
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BBr7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a bromine atom and a thiophene group, making it a unique and versatile compound for research purposes.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has numerous potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been found to be effective in inhibiting the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is its potent anti-cancer activity, making it a valuable tool for cancer research. Additionally, the synthesis method for 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is relatively simple and yields a high purity product. However, the limitations of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide include its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of new cancer therapies using 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide as a lead compound. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a unique and versatile compound with numerous potential applications in scientific research. Its potent anti-cancer activity, simple synthesis method, and minimal toxicity in normal cells make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the biochemical and physiological effects of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide and its potential applications in other fields.
Synthesemethoden
The synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the reaction between 3-bromoaniline and thiophene-2-carbaldehyde in the presence of sulfuric acid. The reaction proceeds through a condensation reaction, followed by the addition of sodium sulfite to form the final product. This method is relatively simple and yields a high purity product, making it an ideal method for the synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide.
Eigenschaften
IUPAC Name |
3-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFLAYBWVYGPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)



![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)
![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
